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Compound of Interest

Compound Name: Cyclobutanecarboxylic acid

Cat. No.: B193281 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

cyclobutanecarboxylic acid (C₅H₈O₂), a valuable building block in organic synthesis and

pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering insights into its

structural features. This document is intended to serve as a practical resource for the

identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of

cyclobutanecarboxylic acid. The spectra are typically recorded in deuterated chloroform

(CDCl₃).

¹H NMR Spectroscopy
The proton NMR spectrum of cyclobutanecarboxylic acid exhibits distinct signals

corresponding to the carboxylic acid proton, the methine proton at the carboxyl-substituted

carbon, and the methylene protons of the cyclobutane ring.

Table 1: ¹H NMR Spectroscopic Data for Cyclobutanecarboxylic Acid[1][2]
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Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity Notes

Carboxylic Acid (-

COOH)
~11.0 - 12.0 Broad Singlet (br s)

Chemical shift is

concentration-

dependent and can

exchange with D₂O.

Methine (-CH) ~3.18 Multiplet (m)

The proton on the

carbon bearing the

carboxylic acid is

deshielded.

Methylene (-CH₂) ~1.74 - 2.60 Multiplet (m)

The six methylene

protons of the

cyclobutane ring are

diastereotopic and

exhibit complex

splitting patterns.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the

molecule.

Table 2: ¹³C NMR Spectroscopic Data for Cyclobutanecarboxylic Acid[3][4]

Carbon Assignment Chemical Shift (δ, ppm)

Carbonyl (-C=O) ~182

Methine (-CH) ~40

Methylene (-CH₂) ~25

Methylene (-CH₂) ~18

Infrared (IR) Spectroscopy
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The IR spectrum of cyclobutanecarboxylic acid reveals characteristic absorption bands

corresponding to the key functional groups present in the molecule. The spectrum is typically

dominated by the very broad O-H stretch of the carboxylic acid due to hydrogen bonding and

the strong C=O stretch.[5][6][7]

Table 3: Key IR Absorption Bands for Cyclobutanecarboxylic Acid

Wavenumber (cm⁻¹) Vibrational Mode Description

2500-3300 O-H stretch

Very broad and strong,

characteristic of a hydrogen-

bonded carboxylic acid.

~2950 C-H stretch
Aliphatic C-H stretching of the

cyclobutane ring.

~1700 C=O stretch

Strong and sharp,

characteristic of a carboxylic

acid carbonyl group.

~1420 C-O-H bend In-plane bending.

~1220 C-O stretch
Coupled with O-H in-plane

bending.

~930 O-H bend
Out-of-plane bending, often

broad.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of cyclobutanecarboxylic acid results in the

formation of a molecular ion and several characteristic fragment ions. The fragmentation

pattern provides valuable information for structural confirmation.

Table 4: Key Mass Spectrometry Data (EI-MS) for Cyclobutanecarboxylic Acid[2][3]
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m/z Relative Intensity (%) Proposed Fragment Ion

100 18.4 [M]⁺, Molecular Ion

82 18.3 [M - H₂O]⁺

73 50.2 [M - C₂H₃]⁺

55 100.0 [C₄H₇]⁺ or [M - COOH]⁺

41 17.4 [C₃H₅]⁺

27 49.4 [C₂H₃]⁺

Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of liquid organic

compounds like cyclobutanecarboxylic acid. Instrument parameters should be optimized for

the specific equipment used.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of cyclobutanecarboxylic acid in

about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane

(TMS) as an internal standard.

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR

spectra on a 300 MHz or higher field NMR spectrometer.

¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2

seconds, and 16-32 scans.

¹³C NMR Parameters: A proton-decoupled spectrum is typically acquired with a 45° pulse

angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good

signal-to-noise ratio (e.g., 1024 scans).

FT-IR Spectroscopy
Sample Preparation (Neat Liquid): Place one to two drops of neat cyclobutanecarboxylic
acid onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to
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create a thin liquid film.

Data Acquisition: Mount the salt plates in the spectrometer's sample holder. Record the

spectrum over a range of 4000-400 cm⁻¹.

Background Correction: A background spectrum of the clean, empty salt plates should be

recorded and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically

at 70 eV) to induce ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is measured by a detector to generate the mass

spectrum.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a

plausible fragmentation pathway for cyclobutanecarboxylic acid in mass spectrometry.
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A general workflow for the spectroscopic analysis of a chemical compound.
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A plausible fragmentation pathway for cyclobutanecarboxylic acid under electron ionization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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